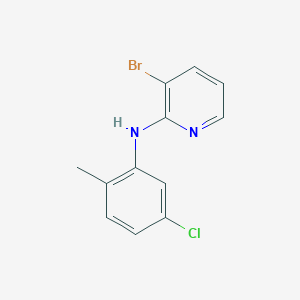

3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine

Description

Historical Context and Development of 3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine

The development of this compound emerges from the broader historical evolution of pyridine-based pharmaceuticals and synthetic intermediates that began in the mid-20th century. The compound's structural design reflects decades of research into halogenated heterocycles, which gained prominence following the recognition that halogen substituents could significantly modulate biological activity and synthetic reactivity. Early investigations into brominated pyridine derivatives established the fundamental understanding that bromine atoms at specific positions could serve as excellent leaving groups for cross-coupling reactions, laying the groundwork for the development of compounds like this compound.

The systematic exploration of pyridin-2-amine derivatives accelerated during the 1990s and early 2000s, when researchers began to appreciate the unique properties conferred by substituted aniline groups attached to pyridine rings. Historical patent literature indicates that compounds bearing similar structural motifs were first synthesized as part of comprehensive screening programs aimed at developing new pharmaceutical agents. The specific combination of bromine at the 3-position of the pyridine ring with the 5-chloro-2-methylphenyl substitution pattern represents a more recent synthetic achievement, reflecting advances in both synthetic methodology and structure-activity relationship understanding.

The emergence of this particular compound can be traced to the growing recognition that dual halogenation patterns could provide enhanced synthetic versatility. Research conducted in the early 2010s demonstrated that compounds bearing both bromine and chlorine substituents offered unique opportunities for selective functionalization, as the different reactivity profiles of these halogens could be exploited in sequential synthetic transformations. This understanding led to the targeted synthesis of this compound as a valuable building block for complex molecule construction.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to its embodiment of several key structural features that define modern synthetic targets. The compound represents an archetypal example of polyhalogenated heterocycles, which have become increasingly significant in pharmaceutical chemistry due to their unique electronic properties and synthetic versatility. Halogenated heterocycles are significant because they are used as vehicles in the synthesis of other organic compounds in synthetic chemistry, and their structures can be modified in heterocyclic reactions to manipulate their function.

The pyridine core of this compound contributes to its significance through the inherent electronic properties of the nitrogen-containing aromatic system. Pyridine derivatives have long been recognized as privileged structures in medicinal chemistry, appearing in numerous pharmaceutically active compounds and serving as essential building blocks for complex natural product synthesis. The specific positioning of the bromine atom at the 3-position of the pyridine ring creates an activated site for nucleophilic substitution and cross-coupling reactions, making this compound particularly valuable for synthetic chemists.

The N-aryl substitution pattern present in this compound adds another layer of synthetic and biological significance. Research has demonstrated that N-(substituted phenyl)pyridin-2-amine derivatives exhibit diverse biological activities, including antimicrobial and anticancer properties. The specific substitution pattern of the phenyl ring, featuring both chlorine and methyl groups, represents a carefully designed structural motif that can influence both the compound's reactivity and its potential biological interactions.

From a synthetic methodology perspective, compounds like this compound serve as important test substrates for evaluating new cross-coupling methodologies. The presence of multiple reactive sites allows researchers to investigate selectivity patterns and develop new synthetic protocols that can be applied to related structural families. Recent work has shown that such compounds can participate in various palladium-catalyzed transformations, including Suzuki coupling reactions that allow for the introduction of diverse aryl groups.

Research Landscape and Current State of Knowledge

The contemporary research landscape surrounding this compound is characterized by active investigation across multiple areas of organic chemistry and materials science. Current knowledge indicates that this compound serves as both a synthetic intermediate and a research tool for probing fundamental chemical reactivity patterns. Recent studies have focused on developing efficient synthetic routes to access this compound and exploring its utility in various transformational chemistry applications.

Synthesis-focused research has revealed multiple pathways for accessing this compound, with particular emphasis on methods that allow for selective introduction of the halogen substituents. The Goldberg reaction has emerged as a particularly effective approach for constructing the carbon-nitrogen bond between the pyridine and substituted aniline components. This methodology, which employs copper catalysts and specific ligand systems, has demonstrated excellent yields and functional group compatibility for related structural motifs.

Contemporary investigations have also explored the reactivity profile of this compound in various cross-coupling reactions. Suzuki coupling reactions using this compound as a substrate have shown promising results, with researchers achieving moderate to good yields when employing appropriate palladium catalysts and arylboronic acid coupling partners. These studies have contributed to the broader understanding of how halogenated pyridine derivatives behave in cross-coupling processes and have identified optimal reaction conditions for achieving high selectivity.

The current state of knowledge also encompasses detailed characterization of the compound's physical and chemical properties. Crystallographic studies of related compounds have provided insights into the preferred conformations and intermolecular interactions that govern solid-state packing. These investigations have revealed that compounds bearing similar substitution patterns tend to form characteristic hydrogen bonding networks that influence their physical properties and potential biological activities.

Research into the biological activities of structurally related compounds has provided context for understanding the potential applications of this compound. Studies have demonstrated that pyridin-2-amine derivatives with halogenated aromatic substituents can exhibit significant biological activities, including antibacterial and anti-thrombolytic properties. These findings suggest that the compound under investigation may possess similar bioactive properties, although specific studies on this exact structure remain limited.

Objectives and Scope of Academic Investigation

The academic investigation of this compound encompasses several well-defined objectives that reflect both fundamental scientific interests and practical synthetic applications. Primary objectives include the comprehensive characterization of the compound's chemical and physical properties, the development of efficient synthetic methodologies for its preparation, and the exploration of its utility as a building block for more complex molecular architectures.

A fundamental objective involves detailed mechanistic studies of the compound's behavior in various chemical transformations. This includes investigation of the relative reactivity of the bromine and chlorine substituents under different reaction conditions, which could provide valuable insights for designing selective synthetic protocols. Understanding the electronic effects of the multiple substituents on the reactivity of both the pyridine ring and the attached phenyl group represents another key area of investigation.

Synthetic methodology development constitutes a major objective within the current research scope. This includes optimization of existing synthetic routes and development of novel approaches that could provide more efficient access to this compound and related compounds. Particular emphasis is placed on developing environmentally sustainable synthetic methods that minimize waste generation and avoid the use of toxic reagents.

The scope of academic investigation extends to comprehensive structure-activity relationship studies that could inform the design of new compounds with enhanced properties. This includes systematic variation of the substituent patterns on both the pyridine and phenyl rings to understand how structural modifications influence both chemical reactivity and potential biological activities. Such studies are essential for advancing the field's understanding of halogenated heterocyclic compounds.

Investigation of the compound's potential applications in materials science represents an emerging area of academic interest. This includes studies of its utility as a precursor for advanced materials, such as conducting polymers or liquid crystal components, where the specific substitution pattern could confer desirable properties. The scope also encompasses computational studies aimed at predicting and understanding the compound's behavior in various chemical environments.

Contemporary research objectives also include comprehensive biological evaluation of this compound and its derivatives. This encompasses screening for various biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, which could reveal new therapeutic applications for this structural class.

Table 1: Key Physical and Chemical Properties of this compound

Table 2: Comparative Analysis of Related Pyridin-2-amine Derivatives

Properties

IUPAC Name |

3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClN2/c1-8-4-5-9(14)7-11(8)16-12-10(13)3-2-6-15-12/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLBQYCLEBZQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine typically involves the nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination reactions between appropriately substituted pyridine derivatives and substituted anilines. The key steps include:

- Formation of the pyridin-2-amine core bearing a bromine substituent at the 3-position.

- Coupling with 5-chloro-2-methylaniline to form the N-aryl pyridin-2-amine linkage.

Synthetic Route Details

Starting Materials

- 3-bromo-2-chloropyridine or 3-bromo-2-fluoropyridine as the pyridine electrophile.

- 5-chloro-2-methylaniline as the nucleophile.

Reaction Conditions

- Catalysts: Palladium-based catalysts such as Pd(OAc)2 with ligands like BINAP or Xantphos are commonly employed for Buchwald-Hartwig amination.

- Bases: Strong bases such as sodium tert-butoxide or potassium phosphate facilitate the amination.

- Solvents: Polar aprotic solvents like toluene, dioxane, or DMF are preferred.

- Temperature: Elevated temperatures (80–120 °C) under inert atmosphere (nitrogen or argon) optimize reaction rates.

Reaction Mechanism

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), coordination and deprotonation of the aniline, followed by reductive elimination to form the C–N bond.

Alternative Synthetic Approaches

- Nucleophilic Aromatic Substitution: Using 3-bromo-2-fluoropyridine with 5-chloro-2-methylaniline under basic conditions to displace the fluorine atom.

- Direct Bromination: In some cases, the N-(5-chloro-2-methylphenyl)pyridin-2-amine intermediate can be brominated selectively at the 3-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Research Findings and Data Tables

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-bromo-2-fluoropyridine + 5-chloro-2-methylaniline | Pd(OAc)2, BINAP, NaOtBu, toluene, 100 °C, 12 h | 75–85 | Buchwald-Hartwig amination; high selectivity |

| 2 | N-(5-chloro-2-methylphenyl)pyridin-2-amine | NBS, DMF, 0–25 °C, 2 h | 60–70 | Selective bromination at 3-position |

Table 1: Representative preparation steps and yields for this compound.

Industrial Scale Considerations

- Continuous Flow Synthesis: To improve reproducibility and safety, continuous flow reactors can be employed for the amination and bromination steps, allowing precise control of reaction parameters and scale-up.

- Purification: Crystallization or preparative chromatography methods are used to achieve high purity, avoiding extensive chromatographic purification by optimizing reaction selectivity.

- Green Chemistry: Use of less toxic solvents and milder bases is explored to align with sustainable manufacturing practices.

Comparative Analysis with Related Compounds

| Compound | Key Substituents | Preparation Method | Yield Range (%) | Notes |

|---|---|---|---|---|

| This compound | Br at 3-pyridine, Cl & Me at aniline | Pd-catalyzed amination + bromination | 60–85 | Multi-step, selective halogenation |

| N-(4-bromo-5-chloro-2-methylphenyl)acetamide | Br & Cl on phenyl, acetamide group | Acylation of substituted aniline | 70–90 | Simpler acylation chemistry |

Table 2: Comparison of preparation methods for structurally related halogenated aminopyridine and aniline derivatives.

Summary of Key Research Insights

- The Buchwald-Hartwig amination is the most effective method for coupling the halogenated pyridine with substituted aniline, providing good yields and selectivity.

- Selective bromination at the 3-position of the pyridine ring can be achieved post-coupling, avoiding over-bromination or side reactions.

- Reaction optimization focusing on catalyst choice, base, temperature, and solvent is critical to maximize yield and purity.

- Industrial adaptations favor continuous flow techniques and greener solvents to enhance scalability and environmental compatibility.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are often used.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridin-2-amines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine serves as a crucial building block in the development of pharmaceutical compounds. Its structural properties allow for modifications that can enhance therapeutic efficacy against various diseases. Research indicates that derivatives of this compound exhibit promising anti-thrombolytic activity, making them candidates for cardiovascular treatments .

Materials Science

In materials science, this compound is explored for its potential in developing novel materials, including polymers and organic semiconductors. Its unique chemical properties allow it to participate in polymerization reactions that can lead to the formation of advanced materials with tailored electrical properties.

Biological Studies

As a probe in biological assays, this compound is utilized to study enzyme interactions and cellular pathways. Its ability to bind specific molecular targets makes it valuable for investigating biochemical processes and developing potential therapeutic agents.

Case Studies

-

Anti-Thrombolytic Activity Study :

A study evaluated various pyridine derivatives, including those derived from this compound, for their anti-thrombolytic properties. The results indicated that certain derivatives exhibited significant inhibition of clot formation, highlighting their potential as therapeutic agents for thrombotic disorders . -

Pesticide Development :

Research has indicated that derivatives of this compound are being investigated for use in pesticide formulations due to their biological activity against pests. The incorporation of halogenated phenyl groups enhances the efficacy of these compounds in agricultural applications .

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

Positional Isomerism :

- 3-Bromo-6-methoxypyridin-2-amine (CAS: 511541-63-2) differs in substituent positions, with bromine at position 3 and methoxy at position 4.

- 5-Bromo-6-methoxy-3-nitropyridin-2-amine (CAS: 1017782-09-0) introduces a nitro group at position 3, which significantly alters electronic properties, making the compound more electrophilic and reactive compared to the non-nitrated target compound .

Halogenation Patterns :

- 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine () replaces the chloro-methylphenyl group with a dimethoxybenzyl group. The methoxy substituents improve hydrogen-bonding capacity and solubility, whereas the chloro and methyl groups in the target compound may enhance lipophilicity and metabolic stability .

- 5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine (CAS: 1039803-54-7) substitutes the aniline moiety with a fluorobenzyl group. Fluorine’s electron-withdrawing nature may reduce basicity compared to the chlorine and methyl substituents in the target compound .

Functional Group Modifications

Carboxamide vs. Amine :

- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () replaces the pyridin-2-amine with a dihydropyridine carboxamide.

Sulfonamide Derivatives :

Enzyme Inhibition :

- Analogs like 5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine (3k) and 5-(4-Bromophenyl)-3-nitro-N-(p-tolyl)pyridin-2-amine (3l) () exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition.

Anticancer Activity :

- Oxadiazole derivatives such as N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) () show selective activity against cancer cell lines (e.g., HOP-92). The absence of an oxadiazole ring in the target compound may limit its anticancer efficacy unless alternative substituents compensate .

Physicochemical Properties

Melting Points and Solubility :

- Nitro-substituted analogs (e.g., 3k, 3l in ) exhibit higher melting points (180–220°C) due to stronger intermolecular interactions from nitro groups. The target compound, lacking nitro substituents, may have a lower melting point, enhancing solubility in organic solvents .

- 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine forms centrosymmetric dimers via N–H···N hydrogen bonds (), a feature likely shared by the target compound due to its amine group. Such packing could influence crystallinity and stability .

Biological Activity

3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine is an organic compound with the molecular formula C12H10BrClN2. It is characterized by the presence of bromine and chlorine atoms along with a methyl group on the phenyl and pyridine rings. This compound has garnered attention for its potential biological activities, which include antiviral, anticancer, anti-inflammatory, and antibacterial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to various therapeutic effects. The exact mechanisms are still under investigation, but they suggest a broad potential for pharmacological applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated a strong inhibitory effect on the proliferation of MDA-MB-231 triple-negative breast cancer cells, with an IC50 value of approximately 0.126 μM. This compound also showed selectivity against non-cancerous MCF10A cells, indicating a promising therapeutic window for targeting cancer cells while sparing healthy tissues .

Antibacterial and Antifungal Properties

The compound has been evaluated for its antibacterial and antifungal activities. In vitro tests have shown that it possesses moderate to good efficacy against various Gram-positive and Gram-negative bacteria. For example, MIC values against Staphylococcus aureus ranged from 5.64 to 77.38 µM, while it exhibited antifungal activity against Candida albicans with MIC values between 16.69 and 78.23 µM . The presence of halogen substituents appears to enhance these bioactivities significantly.

Case Study: Anticancer Efficacy

A study conducted on a series of pyridine derivatives including this compound revealed that these compounds inhibited the proliferation of cancer cells effectively. The research highlighted that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutic agents like 5-Fluorouracil (5-FU), demonstrating their potential as novel anticancer agents .

Table of Biological Activities

Q & A

Q. Basic Research Focus

- NMR analysis : Assign peaks using ¹H/¹³C NMR and 2D techniques (HSQC, HMBC). The pyridinyl protons resonate at δ 7.2–8.5 ppm, while the aryl group shows distinct splitting due to Cl and Br substituents .

- X-ray crystallography : Single-crystal diffraction confirms bond angles and intermolecular interactions (e.g., N–H⋯N hydrogen bonds, Br⋯Cl halogen contacts) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of Br or Cl groups) .

What strategies are employed to analyze discrepancies in reported biological activity data for halogenated pyridin-2-amine derivatives?

Q. Advanced Research Focus

- Data normalization : Control for variables like assay type (e.g., enzyme inhibition vs. cellular viability) and purity thresholds. Replicate experiments using standardized protocols .

- SAR studies : Compare substituent effects (e.g., Br vs. Cl position) on target binding. For example, 5-chloro-2-methyl groups may enhance lipophilicity, altering membrane permeability .

- Statistical validation : Apply ANOVA or t-tests to assess significance across datasets. Use cheminformatics tools (e.g., MOE, Schrödinger) to model structure-activity trends .

How can computational modeling predict the binding interactions of this compound with biological targets?

Q. Advanced Research Focus

- Docking simulations : Use AutoDock Vina or Glide to model interactions with kinases or GPCRs. Key residues (e.g., catalytic lysines) may form hydrogen bonds with the pyridin-2-amine group .

- MD simulations : Analyze stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories). Halogen bonds (Br/Cl with carbonyl oxygens) contribute to binding affinity .

- Free energy calculations : MM-GBSA predicts ΔGbinding, highlighting energetically favorable substituent configurations .

What methodologies are effective in assessing the compound’s stability under varying storage and experimental conditions?

Q. Basic Research Focus

- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for aryl bromides) .

- Photodegradation : Expose to UV-vis light (λ = 254 nm) and monitor via HPLC. Bromine substituents may increase susceptibility to radical-mediated breakdown .

- Solution stability : Store in anhydrous DMSO at –20°C; avoid aqueous buffers (pH >7) to prevent hydrolysis of the amine group .

How do intermolecular interactions (e.g., halogen bonding) influence the solid-state properties of this compound?

Q. Advanced Research Focus

- Crystal packing analysis : X-ray data reveal Br⋯Cl (3.2–3.5 Å) and N–H⋯N (2.5–2.8 Å) interactions, forming dimeric or chain motifs .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., Br⋯H 12%, Cl⋯H 9%) to predict solubility and melting points .

- Impact on bioavailability : Strong halogen bonds may reduce solubility but enhance membrane permeability, requiring formulation adjustments (e.g., co-crystallization with cyclodextrins) .

What experimental and computational approaches are used to validate the compound’s purity and identity when commercial standards are unavailable?

Q. Basic Research Focus

- Orthogonal techniques : Combine ¹H NMR, LC-MS, and elemental analysis. Match retention times/spatial patterns to synthetic intermediates .

- Spiking experiments : Add a known impurity (e.g., dehalogenated byproduct) and track its removal via preparative HPLC .

- Quantum chemical calculations : Compare experimental and computed IR/Raman spectra (e.g., B3LYP/6-31G* level) to confirm functional groups .

How can researchers address contradictions in reported synthetic yields or biological potencies across studies?

Q. Advanced Research Focus

- Reproducibility protocols : Adopt FAIR data principles—document reaction scales, catalyst lots, and purification methods in public repositories .

- Meta-analysis : Aggregate data from PubChem or ChEMBL to identify outliers. For example, yields <60% may indicate unoptimized ligand-to-metal ratios in coupling steps .

- Collaborative validation : Cross-test compounds in independent labs using blinded samples to eliminate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.